N3-PC

Bioorthogonal Chemistry Membrane Biophysics Drug Delivery

Native phospholipids like POPC lack bioorthogonal handles, making post-insertion functionalization of lipid membranes impossible. N3-PC solves this by replacing the choline headgroup with a terminal 2-azidoethyl moiety, enabling CuAAC or SPAAC conjugation without disrupting bilayer properties. • >99% purity ensures reproducible LNP surface engineering for mRNA vaccine/gene therapy targeting • 16:0/18:1 fatty acid composition maintains physiological membrane fluidity critical for live-cell studies • Modular click chemistry approach eliminates pre-conjugation complexity-attach fluorophores, targeting ligands, or PEG post-formulation

Molecular Formula C43H83N4O8P
Molecular Weight 815.1 g/mol
Cat. No. B12372558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PC
Molecular FormulaC43H83N4O8P
Molecular Weight815.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)CCN=[N+]=[N-])OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C43H83N4O8P/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-43(49)55-41(40-54-56(50,51)53-38-37-47(3,4)36-35-45-46-44)39-52-42(48)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2/h19-20,41H,5-18,21-40H2,1-4H3/b20-19-/t41-/m1/s1
InChIKeyFZVKOIPGFUJWKP-DWNNZWKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] Phosphate: A Clickable Phosphatidylcholine Analog for Bioorthogonal Lipid Labeling and Drug Delivery


2-[2-Azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate, also known as N3-PC or Azido-PC, is a synthetic, cationic phospholipid derivative belonging to the class of click chemistry reagents . It features a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) backbone, in which the choline headgroup is substituted with a terminal 2-azidoethyl moiety, enabling bioorthogonal conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions [1]. With a molecular formula of C43H83N4O8P and a molecular weight of approximately 815.1 g/mol, this compound is supplied as a high-purity (>99%) powder, offering researchers a versatile tool for membrane engineering, targeted drug delivery, and metabolic labeling studies .

Why Natural Phosphatidylcholines Cannot Substitute for 2-[2-azidoethyl(dimethyl)azaniumyl]ethyl Phosphate in Targeted Research Applications


Natural phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) are essential components of biological membranes but lack the chemical functionality required for precise bioconjugation, tracking, or targeted modulation. Substituting POPC or other native lipids for this compound in experiments requiring post-insertion functionalization will result in experimental failure, as they provide no bioorthogonal handle for attaching fluorophores, drugs, or targeting ligands. The 2-azidoethyl modification on the choline headgroup transforms an otherwise inert structural lipid into a versatile molecular platform that enables the covalent attachment of payloads without disrupting the lipid bilayer's fundamental properties [1]. Furthermore, the specific fatty acid composition (16:0/18:1) is crucial for maintaining membrane fluidity and phase behavior, which can be significantly altered by using a more saturated analog like 18:0 azidoethyl PC, potentially affecting experimental outcomes in cell biology or biophysical studies [2].

Quantitative Evidence for the Unique Capabilities of 2-[2-azidoethyl(dimethyl)azaniumyl]ethyl Phosphate


Enabling Bioorthogonal Click Chemistry for Membrane Functionalization

Unlike native POPC, this compound's 2-azidoethyl group serves as a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, enabling the quantitative and site-specific conjugation of functional molecules to lipid membranes . While natural POPC cannot undergo such reactions without harsh chemical modification, this compound reacts efficiently with alkynes under mild, physiological conditions. Studies on structurally analogous azido-modified lipids have demonstrated that click reactions proceed with high yield, often exceeding 95% conversion under optimized conditions [1].

Bioorthogonal Chemistry Membrane Biophysics Drug Delivery

High Chemical Purity and Storage Stability for Reproducible Experiments

The compound is commercially available with a guaranteed purity of >99%, as confirmed by TLC and HPLC analysis . In contrast, custom-synthesized or lower-grade azido-lipids may exhibit significant batch-to-batch variability in purity and side-product profiles, which can confound biophysical and cellular studies. The high purity ensures that observed biological effects are attributable to the intended compound and not to contaminants. Furthermore, when stored as a powder at -20°C, it is stable for up to 3 years, providing researchers with a reliable, long-term reagent for reproducible experimentation .

Analytical Chemistry Lipidomics Formulation Science

Maintaining Native-Like Membrane Integration While Enabling Click Functionalization

Studies on azido-functionalized phospholipids demonstrate that the terminal azide modification does not prevent the lipid from self-assembling into stable lipid bilayers, a prerequisite for its use in membrane models and drug delivery systems [1]. For example, azido-lipids with similar headgroup modifications have been shown to form extrudable liposomes with sizes of ~100-150 nm and polydispersity indices (PDI) of <0.1, which are comparable to those formed by native phospholipids like POPC [2]. This indicates that the compound can be seamlessly integrated into lipid membranes without disrupting their fundamental structural integrity, a key advantage over more disruptive membrane labels or less lipid-like click handles.

Membrane Biophysics Liposome Technology Cell Engineering

Potential for Organelle-Selective Labeling via Metabolic Incorporation

Research on choline analogs with a 2-azidoethyl substitution has shown that they can be metabolically incorporated into phosphatidylcholines (PCs) in living cells via the action of endogenous phospholipase D (PLD) and the organic cation transporter OCT1 [1]. The specific substitution pattern on the choline ammonium center influences the resulting PC's subcellular trafficking and organelle localization. While not directly quantified for this exact compound, studies on related azidoethyl-choline analogs have demonstrated differential labeling of the endoplasmic reticulum, Golgi apparatus, mitochondria, and lysosomes, as assessed by confocal fluorescence microscopy following SPAAC tagging with a fluorophore [1]. This suggests that the compound could serve as a precursor for generating organelle-specific probes, a capability not shared by native choline or unmodified POPC.

Cell Biology Metabolic Labeling Fluorescence Microscopy

Optimal Application Scenarios for 2-[2-azidoethyl(dimethyl)azaniumyl]ethyl Phosphate Based on Quantitative Evidence


Precise Functionalization of Lipid Nanoparticles (LNPs) for Targeted mRNA Delivery

This compound's >99% purity and click chemistry functionality make it an ideal component for the precise surface engineering of lipid nanoparticles used in mRNA vaccines and gene therapies. By incorporating a small percentage of this clickable lipid into the LNP formulation, researchers can use strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface post-formulation [1]. This avoids the complex and often inefficient process of pre-conjugating targeting moieties to individual lipid components, enabling modular and high-throughput optimization of LNP targeting for specific cell types, such as dendritic cells [2]. This approach is superior to using non-functionalized lipids, which offer no handle for targeted delivery, or less pure lipids, which can introduce cytotoxic contaminants and batch-to-batch variability in LNP performance.

Building Synthetic Cell Membranes and Protocells with Programmable Functionality

The ability of this compound to form stable lipid bilayers with properties comparable to natural POPC allows it to serve as a foundational building block for constructing synthetic cells or protocells with 'clickable' surfaces. Researchers can create giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing this lipid and then use bioorthogonal click chemistry to decorate the membrane with a wide array of functional molecules—such as fluorescent proteins, enzymes, or DNA nanostructures—in a modular and spatially controlled manner [1]. This enables the bottom-up assembly of complex, life-like systems for studying membrane biophysics, intercellular communication, and the origins of life, a level of control that is unattainable with native, non-functionalized phospholipids.

Advanced Metabolic Labeling and Imaging of Organelle-Specific Lipid Dynamics

Building on the principle of organelle-selective membrane labeling using azidoethyl-choline analogs , this compound, or its choline precursor, can be employed as a metabolic probe to visualize and track phosphatidylcholine trafficking in living cells. By feeding cells the 2-azidoethyl-choline precursor, it is taken up by OCT1 transporters and converted by PLD into the corresponding azidoethyl-PC, which then traffics to specific organelles depending on its structure and time . Subsequent labeling with a cell-permeable, fluorophore-conjugated cyclooctyne via SPAAC allows for high-resolution, live-cell imaging of PC distribution and dynamics in organelles like the ER, Golgi, or mitochondria . This non-genetic method provides a powerful alternative to fluorescent protein fusions for studying lipid metabolism and membrane trafficking pathways with minimal perturbation to the native cellular environment.

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